molecular formula C15H19NO3 B3908548 Cyclohexyl 4-acetamidobenzoate CAS No. 7461-65-6

Cyclohexyl 4-acetamidobenzoate

Cat. No.: B3908548
CAS No.: 7461-65-6
M. Wt: 261.32 g/mol
InChI Key: OLEWHCRXNTXNLM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 4-acetamidobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-acetamidobenzoic acid with cyclohexanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-acetamidobenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidobenzoic acid and cyclohexanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Hydrolysis: 4-acetamidobenzoic acid and cyclohexanol.

    Reduction: The corresponding alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl 4-acetamidobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclohexyl 4-acetamidobenzoate involves its interaction with specific molecular targets. The ester functionality allows it to participate in hydrolysis reactions, releasing active components that can interact with biological molecules. The acetamido group may also play a role in binding to proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-acetamidobenzoic acid: The parent compound without the cyclohexyl ester group.

    Cyclohexyl benzoate: A similar ester compound but without the acetamido group.

    N-acetyl-4-aminobenzoic acid: A related compound with a similar acetamido functionality.

Uniqueness

Cyclohexyl 4-acetamidobenzoate is unique due to the combination of the cyclohexyl ester and acetamido functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its similar compounds.

Properties

IUPAC Name

cyclohexyl 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(17)16-13-9-7-12(8-10-13)15(18)19-14-5-3-2-4-6-14/h7-10,14H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEWHCRXNTXNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323344
Record name cyclohexyl 4-acetamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-65-6
Record name NSC403621
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclohexyl 4-acetamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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